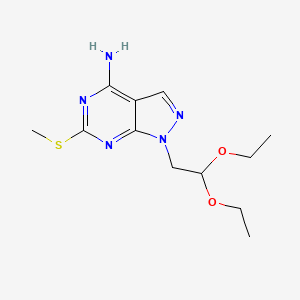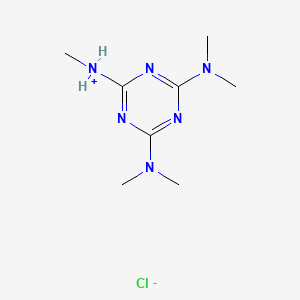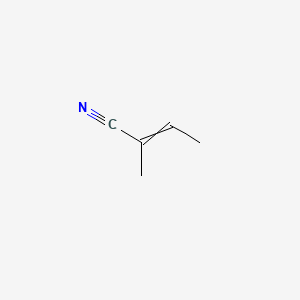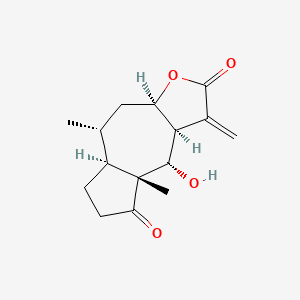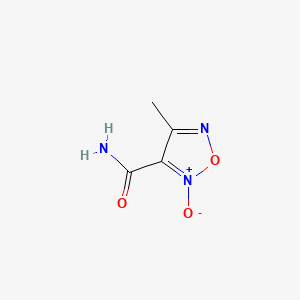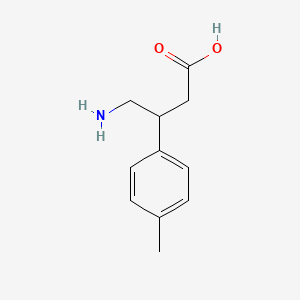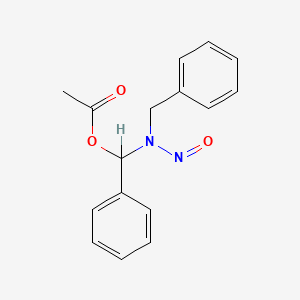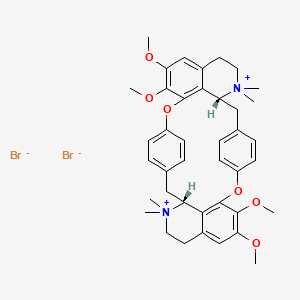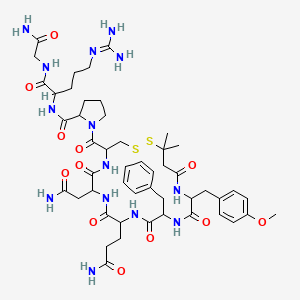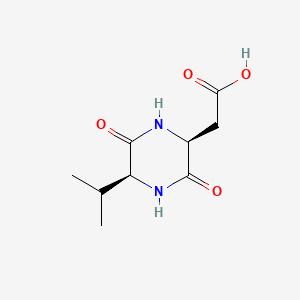
Cairomycin A
Descripción general
Descripción
Synthesis Analysis
The synthesis of Cairomycin A involves complex organic reactions starting from basic amino acids such as L-valine and L-aspartic acid. The process has been explored in studies aiming to replicate the natural product through laboratory synthesis. For instance, Hussain (2019) discussed the total synthesis of the assigned structure of this compound, 6-isopropyl-2,5-diketopiperazine-3-acetic acid, and its β-lactam analogue from its precursors, highlighting the challenges and methodologies employed in synthetic organic chemistry (Hussain, 2019).
Molecular Structure Analysis
The molecular structure of this compound has been a subject of interest due to its unique diketopiperazine core. Research indicates that this compound and its related compounds possess a cyclo(-Asp-Val-) core, contributing to its biological activity. Studies, such as those by Ueda et al. (1992), have synthesized diastereoisomers of cyclo(-Asp-Val-) to compare with this compound, providing insights into the molecular features critical for its activity (Ueda et al., 1992).
Chemical Reactions and Properties
This compound engages in chemical reactions characteristic of diketopiperazines and β-lactams, reflecting its reactivity and interaction with biological targets. Although specific chemical reactions of this compound are not widely reported, the structural analyses suggest its potential to undergo hydrolysis, oxidation, and other reactions relevant to its antibiotic action.
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability play a significant role in the application of this compound. While specific details are scarce, related compounds like Cairomycin B have been described to possess distinct physical properties, such as solubility in various organic solvents and a specific melting point range, which could infer similar characteristics for this compound (Shimi et al., 1977).
Aplicaciones Científicas De Investigación
Antibiotic Properties and Structural Analysis
Cairomycin B and Cairomycin A : These are cyclic peptide antibiotics isolated from Streptomyces sp. strain AS-C-19. This compound, alongside cairomycin B and C, shows potent activity against gram-positive bacteria. This compound has been tentatively assigned a structure of 6-isopropyl-2,5-diketopiperazine-3-acetic acid (Shimi, Fathey, 1981).
Synthesis and Structural Reevaluation : Research focused on the total synthesis of the assigned structure of this compound from its precursors L-valine and L-aspartic acid. However, the synthesized compounds did not match this compound, indicating a need for further structural analysis (Hussain, 2019).
Mechanism of Action
- Action Against Gram-positive Bacteria : Cairomycin B, closely related to this compound, has shown significant activity against gram-positive bacteria. It inhibits nucleic acid and protein synthesis in bacterial cells, influencing DNA and RNA properties (Shimi, Shoukry, Fathey, 1979).
Comparative Studies
- Diastereoisomer Analysis for Structural Confirmation : In an effort to compare with the proposed structure of this compound, the four diastereoisomers of cyclo(-Asp-Val-) were synthesized. Their properties, including antimicrobial activities, were found inconsistent with this compound, suggesting a difference in structure (Ueda, Kiyohara, Lee, Aoyagi, Izumiya, 1992).
Propiedades
IUPAC Name |
2-[(2S,5S)-3,6-dioxo-5-propan-2-ylpiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-4(2)7-9(15)10-5(3-6(12)13)8(14)11-7/h4-5,7H,3H2,1-2H3,(H,10,15)(H,11,14)(H,12,13)/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFDXOQLCBSANS-FSPLSTOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229342 | |
| Record name | Cairomycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78859-46-8 | |
| Record name | Cairomycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078859468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cairomycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Cairomycin A compare to its related compound, Cairomycin B?
A: While both Cairomycins A and B exhibit antimicrobial activity primarily against Gram-positive bacteria, they differ significantly in their chemical composition and structure. This compound is proposed to be a simpler molecule, potentially a diketopiperazine derivative, composed of L-valine and L-aspartic acid. In contrast, Cairomycin B is a confirmed cyclic peptide containing lysine and aspartic acid. The structural differences likely contribute to variations in their pharmacological profiles, including potency, toxicity, and pharmacokinetic properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



